6-Iodo-2-methyl-1,3-benzothiazole
Description
The Significance of Halogenated Heterocycles in Organic and Medicinal Chemistry Research
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are central to medicinal chemistry, with over 85% of biologically active substances containing a heterocycle. nih.gov The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into these scaffolds is a widely used strategy in drug design. researchgate.netacs.org Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, which are critical for optimizing a drug's behavior in the body. nih.gov
Beyond simply modifying bulk properties, heavier halogens like bromine and iodine can act as Lewis acids and participate in a highly directional, non-covalent interaction known as halogen bonding. acs.org This interaction, where the halogen atom donates electron density to a Lewis base (like a nitrogen or oxygen atom), can significantly enhance binding affinity and specificity to biological targets such as proteins. acs.orgnih.gov The ability of halogenated heterocycles to form these specific bonds makes them valuable tools for medicinal chemists aiming to design potent and selective therapeutic agents. nih.gov
The 1,3-Benzothiazole Core as a Prolific Scaffold for Academic Investigation
The 1,3-benzothiazole ring system, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged scaffold in organic and medicinal chemistry. mdpi.com This structural motif is found in a variety of terrestrial and marine natural products and is the foundation for compounds with an extensive range of biological activities. mdpi.com Benzothiazole (B30560) derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents. mdpi.comrsc.org
The versatility of the benzothiazole core stems from its relatively rigid, planar structure and the multiple sites available for chemical modification. This allows for the systematic synthesis of libraries of related compounds to explore structure-activity relationships. mdpi.com The development of efficient synthetic methods, such as the condensation of 2-aminothiophenols with aldehydes or other carbonyl compounds, has further fueled research into this important heterocyclic system. mdpi.comnih.gov Its derivatives are also explored for applications in materials science as fluorescent markers and in imaging. mdpi.com
Overview of Key Research Trajectories for 6-Iodo-2-methyl-1,3-benzothiazole
The primary research focus for this compound has been its synthesis and, most notably, its detailed characterization through single-crystal X-ray diffraction. nih.govnih.gov These structural studies are part of broader investigations into substituted benzothiazoles, which are of considerable interest due to their potential biological activities. nih.gov
Crystallographic analysis reveals that the this compound molecule is essentially planar. nih.govnih.gov The most significant deviation from the mean plane of the fused ring system is the iodine atom, at 0.075 Å. nih.govnih.gov This planarity is a common feature of such fused rings and influences how the molecules pack together in a solid state. nih.gov
| Crystal Data for this compound | |
| Crystal system | Monoclinic nih.gov |
| Space group | P2₁/n |
| Unit cell dimensions | a = 8.3255 (3) Å nih.gov |
| b = 7.6967 (3) Å nih.gov | |
| c = 13.8083 (5) Å nih.gov | |
| β = 90.686 (4)° nih.gov | |
| Volume | 884.76 (6) ų nih.gov |
| Z (Molecules per unit cell) | 4 nih.gov |
| Radiation type | Mo Kα nih.gov |
| Temperature | 296 K nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXGKAZJAUWMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 6 Iodo 2 Methyl 1,3 Benzothiazole and Its Derivatives
Established Synthetic Routes to the 1,3-Benzothiazole System
The foundational 1,3-benzothiazole scaffold can be constructed through several well-established methods, which provide the basis for the synthesis of its derivatives.
Traditional Condensation Reactions Involving 2-Aminothiophenols
A cornerstone of benzothiazole (B30560) synthesis is the condensation reaction of 2-aminothiophenol with various carbonyl-containing compounds. mdpi.comnih.govmdpi.comnih.gov This approach is widely utilized due to the ready availability of the starting materials. mdpi.comnih.govmdpi.comnih.gov The reaction typically involves the condensation of 2-aminothiophenol with aldehydes, ketones, carboxylic acids, or their derivatives like acyl chlorides. mdpi.comnih.govmdpi.comnih.gov For instance, the reaction with aldehydes is often catalyzed by acids or proceeds under reflux conditions. nih.govmdpi.com The use of microwave irradiation has been shown to accelerate these reactions, often leading to higher yields in shorter time frames. nih.gov
Different catalysts and reaction conditions have been explored to optimize these condensations. For example, a mixture of hydrogen peroxide and hydrochloric acid in ethanol at room temperature has been used for the reaction of 2-aminothiophenols with aldehydes, offering a quick and efficient method with easy product isolation. youtube.com Another approach utilizes ammonium chloride as a catalyst in a methanol-water mixture, which activates the aldehyde through hydrogen bonding. youtube.com The use of solid catalysts like sulfated tungstate under solvent-free conditions and ultrasound irradiation also provides an environmentally friendly route to 2-substituted benzothiazoles. mdpi.com
Table 1: Examples of Catalysts and Conditions for Condensation Reactions
| Catalyst/Reagent | Reaction Conditions | Reactant with 2-Aminothiophenol | Reference |
| H₂O₂/HCl | Ethanol, Room Temperature | Aldehydes | youtube.com |
| NH₄Cl | Methanol/Water, Room Temperature | Aldehydes | youtube.com |
| Sulfated Tungstate | Solvent-free, Ultrasound | Aldehydes | mdpi.com |
| P₄S₁₀ | Microwave irradiation | Fatty acids | nih.gov |
| MeSO₃H/SiO₂ | 140 °C | Carboxylic acids | nih.gov |
| Molecular Iodine | Solvent-free | N-protected amino acids | nih.gov |
Oxidative Intramolecular Cyclization Approaches
Oxidative intramolecular cyclization of thiobenzanilides or related thioamides is another powerful strategy for synthesizing the benzothiazole ring system. acs.orgindexcopernicus.com This method involves the formation of a C-S bond within the molecule, often promoted by an oxidizing agent. acs.orgindexcopernicus.com Various oxidants have been employed, including phenyliodine(III) bis(trifluoroacetate) (PIFA) and cerium ammonium nitrate (CAN), which can effect cyclization at room temperature in short reaction times. indexcopernicus.com 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) has also been used as a catalyst for the cyclization of thioformanilides at ambient temperature. indexcopernicus.com
A metal-free approach utilizing iodine as both an electrophilic reagent and an oxidant has been developed for the intramolecular oxidative cyclization of 2-(styrylthio)anilines to form 2-substituted benzothiazoles. organic-chemistry.org This reaction proceeds efficiently in 1,2-dichloroethane at 80°C. organic-chemistry.org Furthermore, a green and efficient technique for the synthesis of N-substituted benzothiazoles has been reported using KI/H₂O₂ in dichloromethane via intramolecular oxidative C-H functionalization. researchgate.net
Transition Metal-Catalyzed Syntheses of Benzothiazoles
Transition metal catalysis has emerged as a highly effective tool for the synthesis of benzothiazoles, offering high yields and good functional group tolerance. acs.orgnih.gov Palladium-catalyzed reactions, in particular, have been extensively studied. acs.orgnih.gov One such method involves the palladium-catalyzed C-H functionalization and intramolecular C-S bond formation of thiobenzanilides. acs.org This process is often enhanced by the presence of a copper(I) co-catalyst and additives like tetrabutylammonium bromide (Bu₄NBr). acs.org
Ruthenium catalysts, such as RuCl₃, have been used for the intramolecular oxidative coupling of N-arylthioureas to produce 2-aminobenzothiazoles. nih.gov Copper-catalyzed methods are also prevalent, for instance, in the reaction of 2-haloanilines with dithiocarbamates, where CuO has been found to be an effective catalyst for 2-bromoanilines. nih.gov For less reactive 2-chloroanilines, a palladium catalyst like Pd(PPh₃)₄ is required. nih.gov
Table 2: Transition Metal Catalysts in Benzothiazole Synthesis
| Metal Catalyst | Co-catalyst/Additive | Starting Materials | Reference |
| Palladium(II) | Copper(I), Bu₄NBr | Thiobenzanilides | acs.org |
| RuCl₃ | - | N-Arylthioureas | nih.gov |
| CuO | - | 2-Bromoanilines, Dithiocarbamates | nih.gov |
| Pd(PPh₃)₄ | - | 2-Chloroanilines, Dithiocarbamates | nih.gov |
Targeted Synthesis of 6-Iodo-2-methyl-1,3-benzothiazole
The synthesis of the specific compound this compound requires methods that can introduce an iodine atom at the 6-position of the 2-methylbenzothiazole (B86508) core.
Electrophilic Aromatic Iodination Strategies on Benzothiazole Scaffolds
A reported one-pot synthesis of 6-iodo-2-methylbenzothiazole utilizes a mixture of iodine, potassium permanganate (KMnO₄), and sulfuric acid (H₂SO₄). acs.org This strong oxidative and acidic condition facilitates the direct iodination of 2-methylbenzothiazole. acs.org The reaction can also yield other iodinated products, such as 4,7-diiodo-2-methylbenzothiazole, depending on the stoichiometry of the reagents used. acs.org Another set of conditions for iodination involves using N-iodosuccinimide (NIS) in sulfuric acid. acs.org The mechanism involves the generation of an electrophilic iodine species that is then attacked by the electron-rich benzothiazole ring. wikipedia.orgyoutube.com
Multi-Component Reaction Sequences for Direct Assembly
Multi-component reactions (MCRs) offer an efficient strategy for the direct assembly of complex molecules like this compound from simple starting materials in a single step. These reactions are highly atom-economical and can reduce the number of synthetic steps and purification processes. mdpi.comnih.gov
A three-component reaction of an appropriately substituted aniline, an aliphatic amine, and elemental sulfur can be employed to synthesize 2-substituted benzothiazoles. nih.gov To obtain this compound via this route, one would start with 4-iodoaniline. While a specific multi-component reaction for the direct synthesis of this compound is not explicitly detailed in the provided context, the general principle of MCRs suggests its feasibility. For example, a three-component reaction of o-iodoanilines with potassium sulfide (K₂S) and dimethyl sulfoxide (DMSO) has been used to synthesize 2-unsubstituted benzothiazoles, where DMSO acts as the carbon source, solvent, and oxidant. organic-chemistry.org Adapting such a strategy by using a suitable precursor for the 2-methyl group could potentially lead to the desired product.
Mechanistic Insights into Iodination and Cyclization Processes
The formation of the this compound core typically involves two key transformations: the introduction of an iodine atom onto a benzene (B151609) ring precursor and the subsequent cyclization to form the fused thiazole (B1198619) ring.
A common route to benzothiazoles is the condensation of a 2-aminothiophenol with an acyl equivalent. For the target molecule, this would involve a precursor such as 4-iodo-2-aminothiophenol. The cyclization mechanism proceeds via nucleophilic attack of the thiol sulfur atom on the carbonyl carbon of an acetylating agent (like acetic anhydride or acetyl chloride), followed by an intramolecular cyclization where the amino group attacks the newly formed imine or a related intermediate. Dehydration then leads to the aromatic benzothiazole ring.
Alternatively, the Jacobson synthesis provides a pathway where a 2-thioacetamido-aniline derivative undergoes cyclization. In the context of this compound, this would start from N-(4-iodo-2-mercaptophenyl)acetamide. The cyclization is typically promoted by an oxidizing agent.
Iodine-mediated cyclization is another powerful tool in heterocyclic synthesis. While not explicitly detailed for this specific compound, analogous reactions suggest a plausible mechanism. An appropriate unsaturated precursor, such as a 2-alkynyl- or 2-alkenyl-substituted 4-iodoaniline, can undergo iodocyclization. In this process, molecular iodine acts as an electrophile, activating the unsaturated bond to attack by a tethered nucleophile (in this case, a sulfur-containing group). This leads to the formation of the thiazole ring with concomitant incorporation of an iodine atom.
Advanced Derivatization and Functionalization Strategies
The this compound scaffold offers multiple sites for further chemical modification, enabling the synthesis of a diverse range of derivatives.
C-H Functionalization at the Benzothiazole Core
Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying aromatic heterocycles. For the benzothiazole core, the C2-H bond is particularly acidic and susceptible to deprotonation and subsequent reaction with electrophiles. However, in this compound, the C2 position is already substituted with a methyl group.
Therefore, C-H functionalization efforts would target the available positions on the benzene ring (C4, C5, and C7). The regioselectivity of these reactions is governed by the electronic and steric effects of the existing substituents (the fused thiazole ring, the iodo group, and the methyl group). Palladium-catalyzed direct arylation is a common method for this type of transformation. chemrxiv.org The reaction of a halo-benzothiazole with an aryl partner under these conditions can lead to the formation of new C-C bonds. The directing effects of the substituents would need to be carefully considered to achieve regioselectivity. For instance, the development of ligands that can control the site of C-H activation on the six-membered ring of fused heterocyclic systems is an active area of research. uva.es
Regioselective Synthesis of Substituted Benzothiazole Analogues
The iodine atom at the C6 position is a key functional handle for the regioselective synthesis of a wide array of derivatives through cross-coupling reactions. This allows for the precise introduction of various substituents at this position.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 6-iodo-benzothiazole with a boronic acid or ester. This is a highly versatile and widely used method for forming carbon-carbon bonds. By selecting the appropriate boronic acid, a variety of aryl, heteroaryl, or alkyl groups can be introduced at the C6 position.
Sonogashira Coupling: This reaction, also palladium-catalyzed and typically co-catalyzed by copper, couples the 6-iodo-benzothiazole with a terminal alkyne. wikipedia.orgorganic-chemistry.org This provides a direct route to 6-alkynyl-2-methyl-1,3-benzothiazole derivatives, which can be further elaborated. The reaction is generally robust and proceeds under mild conditions. wikipedia.org
The following table summarizes the outcomes of these regioselective cross-coupling reactions:
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)2 | Pd catalyst (e.g., Pd(OAc)2) + Base | 6-Aryl-2-methyl-1,3-benzothiazole |
| Sonogashira | R-C≡CH | Pd catalyst + Cu co-catalyst + Base | 6-Alkynyl-2-methyl-1,3-benzothiazole |
N-Alkylation and Intramolecular Cyclization Reactions of 2-Amino-1,3-benzothiazole Derivatives
The N-alkylation of 2-aminobenzothiazoles is a key step in the synthesis of various fused heterocyclic systems. The parent 2-aminobenzothiazole has two potential sites for alkylation: the exocyclic amino group and the endocyclic nitrogen atom (N3). Studies on 2-aminobenzothiazole have shown that alkylation with α-haloketones occurs regioselectively at the endocyclic nitrogen atom. nih.govresearchgate.net This is followed by an intramolecular dehydrative cyclization to form imidazo[2,1-b]benzothiazole derivatives. nih.gov
However, the presence of a substituent at the 6-position can significantly influence this reactivity. For a derivative like 2-amino-6-iodo-1,3-benzothiazole, the electron-withdrawing nature of the iodine atom is expected to decrease the nucleophilicity of both nitrogen atoms, particularly the endocyclic one. Research on the alkylation of 6-nitro-2-aminobenzothiazole, which also has a strong electron-withdrawing group at C6, has shown that alkylation of the endocyclic nitrogen is significantly hindered. nih.gov This suggests that for 2-amino-6-iodo-1,3-benzothiazole, direct N-alkylation at the endocyclic nitrogen would be challenging.
Alternative strategies, such as protection of the exocyclic amino group followed by attempts at endocyclic alkylation or performing the alkylation/cyclization sequence before introducing the iodine atom, may be necessary to achieve the desired fused ring systems.
The following table outlines the general reaction and the influence of substituents on the N-alkylation of 2-aminobenzothiazoles:
| Starting Material | Reagent | Observed Regioselectivity | Subsequent Reaction |
|---|---|---|---|
| 2-Amino-1,3-benzothiazole | α-Iodoketones | Endocyclic N-alkylation nih.govresearchgate.net | Intramolecular cyclization to imidazo[2,1-b]benzothiazoles nih.gov |
| 2-Amino-6-nitro-1,3-benzothiazole | Alkyl halides | Endocyclic N-alkylation is hindered due to the electron-withdrawing NO2 group nih.gov | Cyclization is not readily achieved |
| 2-Amino-6-iodo-1,3-benzothiazole | Alkyl halides | Endocyclic N-alkylation is expected to be hindered due to the electron-withdrawing Iodo group | Cyclization would likely require modified conditions |
Advanced Structural Characterization and Intermolecular Interactions of 6 Iodo 2 Methyl 1,3 Benzothiazole
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including atomic coordinates, bond lengths, and bond angles. mdpi.com The analysis of 6-Iodo-2-methyl-1,3-benzothiazole via SCXRD reveals a highly organized and stable crystalline structure.
The molecular structure of this compound is observed to be nearly ideally planar. nih.gov The root-mean-square (r.m.s.) deviation from the mean plane of the molecule is a mere 0.009 Å. nih.gov The most significant deviation from this plane is exhibited by the iodine atom, which is displaced by 0.075 (3) Å. nih.gov This essential planarity is a key feature, influencing the potential for intermolecular stacking interactions within the crystal lattice.
The geometry of the fused benzothiazole (B30560) ring system is consistent with that of other 1,3-benzothiazole derivatives. nih.gov Analysis of the thiazole (B1198619) ring reveals notable characteristics in its bond lengths. The two sulfur-carbon bonds, S1–C1 and S1–C2, show lengths that are intermediate between established values for single S–C (1.82 Å) and double S=C (1.56 Å) bonds. nih.gov In contrast, the endocyclic carbon-nitrogen bond exhibits a dominant double-bond character. nih.gov The variations observed in the C–C bond lengths within the fused benzene (B151609) ring are typical for such condensed aromatic systems. nih.gov
Selected Intramolecular Bond Lengths for this compound
| Bond | Length (Å) |
|---|---|
| C-I | 2.103 (3) |
| S1-C1 | Varies |
| S1-C2 | Varies |
Colorless single crystals suitable for X-ray diffraction were obtained through the slow evaporation of a dichloromethane solution. nih.gov The compound crystallizes in the monoclinic space group P2₁/n. nih.gov Data collection was performed using an Oxford Diffraction Xcalibur diffractometer with Mo Kα radiation at a temperature of 296 K. nih.gov The structure was refined on F², and all hydrogen atoms were placed in geometrically idealized positions. nih.gov
Crystallographic Data and Structure Refinement Details
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₆INS |
| Formula Weight (Mᵣ) | 275.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.3255 (3) |
| b (Å) | 7.6967 (3) |
| c (Å) | 13.8083 (5) |
| β (°) | 90.686 (4) |
| Volume (V) (ų) | 884.76 (6) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 13190 |
| Independent Reflections | 1928 |
| R[F² > 2σ(F²)] | 0.024 |
| wR(F²) | 0.064 |
| Goodness-of-fit (S) | 1.06 |
| Data/Restraints/Parameters | 1928 / 0 / 101 |
Data sourced from reference nih.gov.
Supramolecular Assembly and Crystal Engineering
The principal interaction governing the crystal packing is the halogen bond. nih.govresearchgate.net Specifically, a short and highly directional C–I⋯N interaction links adjacent molecules. nih.gov This interaction involves the electrophilic region on the iodine atom (the σ-hole) and the nucleophilic lone pair of a nitrogen atom on a neighboring molecule. nih.gov These C–I⋯N halogen bonds connect the molecules into antiparallel zigzag chains that propagate in the [1 0 -1] direction. nih.gov The effectiveness of this halogen bonding demonstrates its reliability as a tool for assembling molecules into defined supramolecular architectures. nih.gov
Geometry of C-I⋯N Halogen Bond
| Interaction | Distance (Å) |
|---|---|
| C-I | 2.103 (3) |
Data sourced from reference nih.gov.
Supplementing the primary halogen bonds are π–π stacking interactions that provide secondary stabilization to the crystal structure. nih.gov These are characterized as relatively short, off-set π–π contacts occurring between the thiazole rings of molecules related by an inversion center. nih.gov The centroid-to-centroid distance between these interacting thiazole rings is 3.758 (2) Å. nih.gov These stacking interactions serve to link the neighboring zigzag supramolecular chains formed by the halogen bonds, thus building the robust three-dimensional crystal structure. nih.gov
Identification of Weak Hydrogen Bonding Patterns (e.g., C-H⋯O/N/S, N-H⋯O/N/S)
In the crystal structure of this compound, the primary intermolecular forces dictating the molecular arrangement are halogen bonds and π–π stacking interactions. The placement of hydrogen atoms in the crystallographic study was based on idealized geometric positions nih.gov. Consequently, a detailed experimental analysis of weak hydrogen bonds, such as C-H⋯N or C-H⋯S, was not the central focus of the reported structure determination.
Elucidation of Supramolecular Chains and Networks in the Solid State
The solid-state architecture of this compound is a well-defined supramolecular assembly primarily governed by specific and directional intermolecular interactions nih.gov. The crystal packing is principally stabilized by strong C—I⋯N halogen bonds.
These halogen bonds link individual molecules into antiparallel zigzag chains nih.gov. This interaction is characterized by a short and directional contact between the iodine atom of one molecule and the nitrogen atom of a neighboring molecule. In addition to these primary chains, the crystal structure is further consolidated by offset π–π stacking interactions. These secondary interactions occur between the thiazole rings of molecules in adjacent chains that are related by an inversion center nih.gov. The combination of these halogen bonds and π–π contacts creates a robust three-dimensional network, demonstrating how halogen bonding serves as an effective tool for assembling molecules into predictable supramolecular structures nih.gov.
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Geometric Feature |
| Halogen Bond | C—I⋯N | 2.103 (3) | Forms zigzag C(7) chains in the [1 0 -1] direction nih.gov |
| π–π Stacking | Thiazole Ring ⋯ Thiazole Ring | 3.758 (2) | Links neighboring supramolecular chains nih.gov |
Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Derivative Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, including derivatives of benzothiazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous characterization of molecular structures.
In the study of benzothiazole derivatives, such as imidazo[2,1-b] nih.govcymitquimica.combenzothiazolium salts, NMR is crucial for confirming the outcome of synthetic reactions, like N-alkylation and subsequent cyclization mdpi.comresearchgate.net. The chemical shifts (δ) and coupling constants (J) provide definitive proof of the final structure. For instance, the ¹H NMR spectrum of 2-Methyl-1H-imidazo[2,1-b] nih.govcymitquimica.combenzothiazol-4-ium iodide shows characteristic signals for the aromatic protons of the benzothiazole moiety, a singlet for the new imidazo ring proton, and a singlet for the methyl group mdpi.com. The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom in the fused heterocyclic system mdpi.com.
Table 1: Representative ¹H and ¹³C NMR Data for 2-Methyl-1H-imidazo[2,1-b] nih.govcymitquimica.combenzothiazol-4-ium iodide in DMSO-d₆ mdpi.com
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 8.44 (s, 1H) | CH= | 145.90 | C¹⁰ |
| 8.17–8.27 (m, 2H) | H⁴, H⁷ | 136.41 | C¹¹ |
| 7.69 (dd, 1H) | H⁵ | 131.71 | C² |
| 7.59 (dd, 1H) | H⁶ | 129.81 | C¹² |
| 2.44 (s, 3H) | Me | 128.15 | C⁸ |
| 127.38 | C⁶ | ||
| 126.01 | C⁷ | ||
| 115.21 | C³ | ||
| 112.15 | C⁵ | ||
| 12.05 | CH₃ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. For benzothiazole and its derivatives, UV-Vis spectra provide insights into the conjugated π-electron system. The absorption maxima (λmax) correspond to electronic transitions between different molecular orbitals, typically π → π* transitions in these aromatic systems.
The technique is useful for distinguishing between different types of derivatives. For example, the UV spectra of benzothiazolium iodides show different absorption patterns compared to their corresponding triiodide salts mdpi.com. Simple iodide salts exhibit absorption maxima at lower wavelengths, whereas the presence of the triiodide anion (I₃⁻) introduces characteristic long-wavelength absorption bands mdpi.comresearchgate.net. This allows for the clear identification of the counter-ion in these synthesized salts.
Table 2: UV-Vis Absorption Maxima for Representative Benzothiazole Derivatives in Acetonitrile mdpi.com
| Compound | λmax (nm) | Associated Ion |
|---|---|---|
| 2-Methyl-1H-imidazo[2,1-b] nih.govcymitquimica.combenzothiazol-4-ium iodide | 193, 210 | I⁻ |
| 2-Methyl-1H-imidazo[2,1-b] nih.govcymitquimica.combenzothiazol-4-ium triiodide | 289, 361 | I₃⁻ |
Computational Chemistry and Quantum Mechanical Investigations of 6 Iodo 2 Methyl 1,3 Benzothiazole
Density Functional Theory (DFT) Calculations
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have become a common and powerful tool for elucidating the properties of heterocyclic compounds like benzothiazole (B30560) derivatives. scirp.orgresearchgate.net
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 6-Iodo-2-methyl-1,3-benzothiazole, experimental data from X-ray crystallography confirms that the molecule is nearly planar. nih.gov The largest deviation from the mean plane is observed for the iodine atom, at 0.075 (3) Å. nih.gov
DFT calculations would be employed to model the molecule's geometry in the gaseous phase, which typically shows good agreement with experimental crystal data. These calculations would optimize bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The planarity of the benzothiazole ring system is a key structural feature consistent with other derivatives. nih.gov
Below is a table of selected experimental bond lengths from the crystal structure of this compound, which would be compared against values obtained from DFT geometry optimization.
| Bond | Experimental Bond Length (Å) |
| I1 - C6 | 2.103 (3) |
| S1 - C2 | 1.745 (3) |
| S1 - C7a | 1.742 (3) |
| N1 - C2 | 1.305 (4) |
| N1 - C3a | 1.393 (4) |
| C2 - C8 | 1.482 (4) |
| Data sourced from Čičak et al. (2011) nih.gov |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. scirp.org
While specific DFT calculations for this compound are not detailed in the available literature, studies on related benzothiazole derivatives show that such analyses provide valuable insights into charge transfer characteristics. scirp.org In the context of halogen bonding, the molecular orbital theory describes the interaction as a stabilizing donation from the HOMO of a nucleophile (a Lewis base) to the σ* antibonding orbital (which corresponds to the LUMO) of the C-I bond. mdpi.com
| Molecular Orbital | Significance | Expected Location on this compound |
| HOMO | Electron-donating ability; region of nucleophilicity | Likely distributed over the electron-rich benzothiazole ring system. |
| LUMO | Electron-accepting ability; region of electrophilicity | Expected to be localized along the C-I bond axis, contributing to the σ-hole. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. scirp.org It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, an MEP surface analysis would reveal:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the nitrogen and sulfur atoms of the thiazole (B1198619) ring due to the presence of lone pairs.
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. A significant positive region is predicted on the iodine atom, directly opposite the C-I covalent bond. This region of positive electrostatic potential is known as a "σ-hole" and is the primary driver for halogen bonding. mdpi.comacs.orgresearchgate.net
The MEP surface provides a clear visual rationale for how this compound engages in intermolecular interactions, particularly the C-I···N halogen bond observed in its crystal structure. nih.gov
Quantum Chemical Characterization of Intermolecular Interactions
Beyond visualizing potential interaction sites, quantum chemical methods can be used to characterize and quantify the non-covalent interactions that govern the supramolecular assembly of molecules.
The Quantum Theory of Atoms in Molecules (AIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonds, including weak non-covalent interactions. researchgate.net An AIM analysis of the C-I···N halogen bond in a dimer of this compound would involve locating a Bond Critical Point (BCP) between the iodine and nitrogen atoms.
The properties of the electron density (ρ) at this BCP, such as its magnitude and the value of its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. For a halogen bond, one would expect to find:
A low value of electron density at the BCP, characteristic of a non-covalent ("closed-shell") interaction.
A positive value for the Laplacian of the electron density (∇²ρ > 0), also indicative of a closed-shell interaction.
These AIM parameters would allow for a quantitative assessment of the strength of the halogen bond that stabilizes the crystal structure.
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. mdpi.comacs.org The strength of this interaction depends on the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached. mdpi.com
In this compound, the iodine atom serves as an effective halogen bond donor. The theoretical basis for its role in molecular recognition is twofold:
Electrostatic Origin (The σ-hole): As established by MEP calculations, the electron density around the iodine atom is anisotropic. This creates a region of positive electrostatic potential (the σ-hole) along the C-I bond vector that is electrostatically attracted to electron-rich regions on adjacent molecules, such as the nitrogen atom of another benzothiazole unit. acs.orgresearchgate.net
Orbital Interaction: From a molecular orbital perspective, the halogen bond can be described as a charge transfer interaction from the lone pair orbital (HOMO) of the nitrogen atom (the halogen bond acceptor) to the σ* antibonding orbital (LUMO) of the C-I bond (the halogen bond donor). mdpi.com
The high directionality and reliability of the C-I···N halogen bond make it a powerful tool in crystal engineering and molecular recognition. mdpi.com Experimental evidence confirms this, as the crystal structure of this compound is primarily stabilized by these specific interactions, which link the molecules into zigzag supramolecular chains. nih.gov
Mechanistic Studies and Regioselectivity Prediction
Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect them. For benzothiazole systems, Density Functional Theory (DFT) is a commonly employed method for these investigations.
While a specific mechanistic study for derivatization of this compound is not available, research on the atmospheric oxidation of the parent compound, 2-methylbenzothiazole (B86508), by hydroxyl (OH) radicals provides a valuable template for how such reaction pathways are modeled nih.govresearchgate.net. In that study, computational methods were used to map out the potential energy surfaces for different reaction channels, including OH attack on the benzene (B151609) ring and on the 2-methyl group.
The typical workflow for such a computational investigation involves:
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that represents the transition state for a particular reaction step.
Frequency Calculations: These calculations confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, whereas a transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
For this compound, a similar approach could be used to model various reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or metal-catalyzed cross-coupling reactions. The table below illustrates hypothetical energy parameters that would be calculated in such a study for an electrophilic substitution reaction.
| Species | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
|---|---|---|---|
| Reactants | This compound + Electrophile (E+) | 0.0 | 0 |
| Transition State 1 (TS1) | Transition state for the formation of the sigma complex | +15.2 | 1 |
| Intermediate | Sigma complex (Wheland intermediate) | +5.8 | 0 |
| Transition State 2 (TS2) | Transition state for the deprotonation of the sigma complex | +8.1 | 1 |
| Products | Substituted this compound + H+ | -10.5 | 0 |
Note: The data in this table is hypothetical and serves to illustrate the type of information generated from computational modeling of reaction pathways.
Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, derivatization reactions, particularly electrophilic aromatic substitution on the benzene ring, will be governed by the directing effects of the fused thiazole ring and the iodo substituent.
Computational chemistry provides several descriptors to predict and explain regioselectivity:
Frontier Molecular Orbital (FMO) Theory: This theory posits that the course of a reaction is often determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. For an electrophilic attack on the benzothiazole ring, the reaction is predicted to occur at the carbon atom(s) with the largest coefficient in the HOMO, as this indicates the region of highest electron density.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are the most likely sites for electrophilic attack.
Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom. The carbon atoms with the most negative charge are generally the most susceptible to attack by an electrophile.
Fukui Functions: These functions are derived from conceptual DFT and can be used to predict the reactivity of different sites in a molecule towards electrophilic, nucleophilic, or radical attack.
For this compound, the benzothiazole nucleus is generally considered electron-rich. The directing effects of the substituents can be analyzed as follows:
The fused thiazole ring tends to direct electrophilic attack to the benzene ring.
The iodine atom at the 6-position is an ortho-, para-directing deactivator due to the interplay of its electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+R).
Computational models can quantify these effects and predict the most probable sites of electrophilic attack. Based on general principles, the positions ortho and para to the activating thiazole moiety and ortho to the iodo group would be considered. A theoretical study would calculate the relative energies of the transition states for attack at each possible position (C4, C5, and C7). The pathway with the lowest activation energy would correspond to the major product.
The table below summarizes the predicted reactive sites for electrophilic substitution on this compound based on different computational descriptors.
| Descriptor | Predicted Most Reactive Site(s) | Theoretical Justification |
|---|---|---|
| HOMO Density | C4 and C7 | These positions often exhibit the largest orbital coefficients in the HOMO of benzothiazole systems. |
| Electrostatic Potential | C4 and C7 | These positions are typically the most electron-rich (most negative potential) on the benzene ring portion. |
| Transition State Energy | C7 | Attack at C7 may lead to a more stable Wheland intermediate due to resonance stabilization involving the sulfur and nitrogen atoms, resulting in a lower energy transition state. |
Note: The predictions in this table are based on general principles of benzothiazole reactivity and require specific computational verification for this compound.
Structure Property Relationship Studies in Chemical Design and Discovery
Influence of Halogen Substitution at the 6-Position on Molecular Reactivity
Halogen Bonding: A key feature of heavier halogens (Cl, Br, and especially I) is their ability to act as halogen bond donors. This is a highly directional, non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base, such as the nitrogen atom in another benzothiazole (B30560) molecule. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl), making iodine a particularly effective director of supramolecular assembly. nih.gov This ability to form robust halogen bonds is a critical factor in the solid-state structure and can influence reactivity in condensed phases.
| Halogen | Electronegativity (Pauling Scale) | Polarizability (ų) | Primary Electronic Effect | Halogen Bonding Propensity |
|---|---|---|---|---|
| Fluorine (F) | 3.98 | 0.56 | Strongly inductive electron-withdrawing | Weak / Insignificant |
| Chlorine (Cl) | 3.16 | 2.18 | Inductive withdrawing, weak resonance donating | Moderate |
| Bromine (Br) | 2.96 | 3.05 | Inductive withdrawing, moderate resonance donating | Strong |
| Iodine (I) | 2.66 | 5.35 | Inductive withdrawing, strong resonance donating | Very Strong |
Impact of the 2-Methyl Substituent on Electronic Properties and Steric Hindrance
The methyl group at the C2 position has a distinct impact on the reactivity of the benzothiazole core when compared to its unsubstituted counterpart. Research comparing the gas-phase oxidation of 2-methylbenzothiazole (B86508) (MeBTH) with benzothiazole (BTH) reveals that the methyl group significantly enhances the molecule's reactivity.
While the methyl group introduces some steric bulk compared to a hydrogen atom, structural analyses show that the 6-Iodo-2-methyl-1,3-benzothiazole molecule remains almost perfectly planar. nih.gov This indicates that the steric hindrance from the 2-methyl group is minimal and does not significantly distort the core structure, though it may play a role in orienting intermolecular interactions.
| Compound | Reaction Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Primary Reaction Sites | Relative Reactivity |
|---|---|---|---|
| Benzothiazole (BTH) | (2.1 ± 0.3) × 10⁻¹² | Benzene (B151609) Ring (~93%) | 1.0 |
| 2-Methylbenzothiazole (MeBTH) | (3.0 ± 0.4) × 10⁻¹² | Benzene Ring (~67%) and Methyl Group (~33%) | ~1.5x faster than BTH |
Correlations between Molecular Structure and Supramolecular Assembly Patterns
The solid-state architecture of this compound is a direct consequence of its molecular structure, governed by a hierarchy of non-covalent interactions. X-ray crystallography has revealed that the molecule is essentially planar, a feature that facilitates efficient packing in the crystal lattice. nih.gov
The dominant force in the crystal packing is halogen bonding. nih.gov Specifically, a C—I⋯N interaction links individual molecules, where the iodine atom of one molecule interacts with the thiazole (B1198619) nitrogen atom of a neighbor. This directional interaction is responsible for assembling the molecules into one-dimensional, zigzag supramolecular chains.
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₈H₆INS | Chemical composition |
| Crystal System | Monoclinic | Basic crystal structure classification |
| Space Group | P2₁/n | Symmetry of the unit cell |
| Unit Cell Volume (V) | 884.76 (6) ų | Volume of the repeating unit |
| Primary Interaction | C—I⋯N Halogen Bond | Forms 1D zigzag chains |
| Secondary Interaction | π–π Stacking | Links adjacent chains |
| π–π Centroid-Centroid Distance | 3.758 (2) Å | Strength of stacking interaction |
Rational Design Principles for Modulating Chemical Reactivity and Selectivity
The insights gained from studying the structure-property relationships of this compound and its analogs form the basis for rational design principles. By strategically modifying the benzothiazole scaffold, chemists can tune the molecule's properties to achieve specific outcomes.
Tuning Electronic Properties: The halogen at the 6-position can be varied to systematically alter the electronic landscape of the molecule. Substituting iodine with a more electronegative halogen like chlorine or fluorine would increase the inductive electron withdrawal, potentially enhancing susceptibility to certain nucleophilic reactions. mdpi.com This principle is fundamental in structure-activity relationship (SAR) studies, where substituents are varied to optimize a desired biological or chemical effect. rsc.org
Engineering Crystal Structures: The predictable and robust nature of the halogen bond makes it a prime tool for crystal engineering. The iodine atom in this compound reliably directs the formation of supramolecular chains through C—I⋯N bonds. nih.gov A designer could replace iodine with bromine to potentially form similar, albeit weaker, interactions, or with fluorine to suppress halogen bonding and favor other packing motifs. This control over solid-state architecture is crucial for developing materials with specific properties, such as organic electronics. researchgate.netresearchgate.net
By understanding how each substituent contributes to the whole, from reaction kinetics to crystal packing, it becomes possible to rationally design novel benzothiazole derivatives with precisely modulated chemical reactivity and selectivity for a wide range of applications. nih.govnih.gov
Applications in Chemical Biology and Advanced Materials Research
Role of 6-Iodo-2-methyl-1,3-benzothiazole as a Building Block in Chemical Synthesis
This compound serves as a versatile foundational unit, or building block, in organic synthesis. Its structure incorporates a benzothiazole (B30560) core, which is a "privileged scaffold" found in numerous biologically active compounds and functional materials nih.govnih.gov. The key to its utility as a synthetic intermediate is the presence of an iodine atom at the 6-position of the benzene (B151609) ring.
The carbon-iodine bond is relatively weak and thus provides a reactive handle for chemists to introduce new functional groups or link the benzothiazole unit to other molecular fragments. This is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. For instance, the iodine atom can be readily displaced by a wide variety of substituents, allowing for the construction of more complex molecules with tailored properties.
Furthermore, the benzothiazole ring system itself can be synthesized and modified. For example, studies have shown the N-alkylation of the endocyclic nitrogen atom in related 2-amino-1,3-benzothiazoles using iodo methyl ketones, leading to the formation of new cyclic benzothiazolium salts nih.gov. The synthesis of this compound can be achieved from starting materials like 6-Amino-2-methylbenzothiazole, highlighting its accessibility for further chemical elaboration chemicalbook.com. This strategic placement of the iodo group on a stable heterocyclic core makes the compound a valuable precursor for creating libraries of novel compounds for drug discovery and materials science.
Development of Benzothiazole-Based Molecular Probes for Research Investigations
The benzothiazole scaffold is central to the design of specialized molecules, known as probes, that can be used to detect and study specific biological targets or processes. The inherent fluorescence of many benzothiazole derivatives and their ability to bind to biological structures make them ideal candidates for this purpose.
A significant application of the iodinated benzothiazole scaffold is in the development of ligands for detecting beta-amyloid (Aβ) plaques, a primary pathological hallmark of Alzheimer's disease nih.gov. Researchers have synthesized series of 2-aryl benzothiazole derivatives, including iodinated variants, to serve as amyloid-binding ligands nih.gov. Although these studies may not use this compound directly, they establish the principle that the core structure is highly effective for this application.
For example, novel benzothiazole derivatives based on a bithiophene structure have shown high binding affinities for Aβ aggregates, with Ki values ranging from 0.11 to 4.64 nM nih.gov. These compounds were able to intensely stain Aβ plaques in the brain sections of transgenic mice, confirming their targeting ability nih.gov. The design of these probes often mimics the structure of Thioflavin-T, a dye traditionally used for staining amyloid fibrils in vitro. The benzothiazole core acts as a planar, electron-rich system that can intercalate between the β-sheets of the amyloid fibrils. The iodine atom can further modulate the ligand's lipophilicity and binding affinity nih.gov.
The presence of an iodine atom in this compound makes it an excellent precursor for developing radioligands for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) nih.gov. These techniques require molecules labeled with a radioactive isotope to visualize and quantify biological targets in living organisms nih.gov.
The stable iodine-127 atom on the benzothiazole ring can be readily substituted with a radioactive iodine isotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I, through well-established iododestannylation or other radiohalogenation reactions nih.govnih.gov. For instance, researchers successfully prepared [(¹²⁵I]-2-(2,2'-bithiophen-5-yl)-6-iodobenzo[d]thiazole, a radioiodinated derivative, which specifically labeled Aβ plaques in autoradiography studies of brain sections from animal models of Alzheimer's disease nih.gov. Biodistribution studies in normal mice showed that this type of radioligand could exhibit high initial brain uptake followed by rapid clearance, which are desirable properties for an imaging agent nih.gov. The development of such radiotracers is crucial for the early diagnosis of diseases and for monitoring the efficacy of therapeutic interventions nih.gov.
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (like the iodine in this compound) and a Lewis base (such as a nitrogen or oxygen atom in a biological macromolecule). This interaction is increasingly recognized as a powerful tool in rational drug design and molecular recognition.
The crystal structure of this compound provides a clear example of this phenomenon. In its solid state, the molecules are organized into zigzag supramolecular chains primarily stabilized by intermolecular C—I⋯N halogen bonds nih.govnih.gov. The iodine atom of one molecule forms a strong, directional bond with the nitrogen atom of the thiazole (B1198619) ring on an adjacent molecule nih.gov. This interaction significantly influences the crystal packing and demonstrates the capacity of the iodo-benzothiazole scaffold to engage in specific recognition events . In a biological context, such halogen bonds can enhance the binding affinity and selectivity of a ligand for its target protein by providing an additional, stabilizing interaction at the binding site .
| Donor Atom (D) | Halogen (X) | Acceptor Atom (A) | D–X Distance (Å) | X⋯A Distance (Å) | D⋯A Distance (Å) | D–X⋯A Angle (°) |
|---|---|---|---|---|---|---|
| C4 | I1 | N1 | 2.103 | 3.158 | 5.257 | 175.99 |
Utilization of Benzothiazole Scaffolds in Organic Electronics and Material Science Research
The benzothiazole moiety is not only important in biology but also in materials science, where its electronic properties are harnessed to create functional organic materials.
Benzothiazole derivatives are widely investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices researchgate.net. The benzothiazole unit is an electron-deficient system, which makes it an excellent electron-transporting or emissive component in these devices. When combined with electron-donating units, it can form molecules with strong intramolecular charge-transfer characteristics, which is crucial for electroluminescence researchgate.net.
Theoretical and experimental studies have shown that materials incorporating benzothiazole scaffolds can exhibit high thermal stability and desirable electronic properties, such as well-defined HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which can be tuned by chemical modification researchgate.netsemopenalex.org. For example, some benzothiazole derivatives have been explored as fluorescent materials for OLEDs researchgate.net. Furthermore, the introduction of heteroaromatic rings, such as thiophene, to the benzothiazole core has been shown to yield materials with high photostability and excellent UV-filtering properties, making them potentially useful as multifunctional agents in applications like sunscreens nih.gov. The rigid, planar structure of the benzothiazole scaffold facilitates π-π stacking, which can promote charge mobility in organic semiconductor applications nih.gov.
Design of Functional Molecules with Tunable Optoelectronic Properties
The design of functional molecules with tailored optoelectronic properties is a cornerstone of modern materials science. The inherent structural features of this compound make it an interesting building block for such endeavors. The molecule is noted to be essentially planar, a characteristic that facilitates π–π stacking interactions in the solid state. thermofisher.comsigmaaldrich.com This planarity, combined with the presence of the electron-rich benzothiazole ring system, is a fundamental prerequisite for charge transport and other electronic phenomena.
Research into the crystal structure of this compound has revealed key intermolecular interactions that govern its supramolecular assembly. thermofisher.comsigmaaldrich.com These include C–I⋯N halogen bonds, which direct the formation of zigzag chains, and offset π–π contacts between the thiazole rings of adjacent molecules. thermofisher.comsigmaaldrich.com The centroid-centroid distance for these π–π contacts has been measured at 3.758 (2) Å. thermofisher.comsigmaaldrich.com
The presence of the iodine atom is particularly significant. It not only influences the crystal packing through halogen bonding but also offers a reactive site for introducing other functional groups via cross-coupling reactions. This allows for the systematic modification of the molecular structure, which in turn can be used to tune the electronic and photophysical properties, such as absorption and emission wavelengths. While direct research on the optoelectronic applications of this specific compound is not extensively detailed in available literature, its structural characteristics strongly suggest its potential as a precursor for creating novel dyes, sensors, and other functional organic materials.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆INS |
| Molecular Weight | 275.11 g/mol |
| Crystal System | Monoclinic |
| a | 8.3255 (3) Å |
| b | 7.6967 (3) Å |
| c | 13.8083 (5) Å |
| β | 90.686 (4)° |
| Volume | 884.76 (6) ų |
Data sourced from crystallographic studies. thermofisher.com
Application as Derivatization Reagents in Advanced Analytical Techniques
The sensitive and selective detection of analytes in complex mixtures is a constant challenge in analytical chemistry. Derivatization is a widely used strategy to improve the detectability of compounds that lack a strong chromophore or fluorophore.
Use in Pre-Column Derivatization for Enhanced Detection in Liquid Chromatography
Pre-column derivatization is a technique where the analyte is chemically modified prior to its introduction into the high-performance liquid chromatography (HPLC) system. nih.govnih.gov This process aims to attach a molecular tag to the analyte that enhances its detection by, for example, ultraviolet-visible (UV-Vis) or fluorescence detectors. nih.gov This can significantly improve the sensitivity and selectivity of the analytical method. nih.gov
The benzothiazole moiety has been incorporated into derivatization reagents. For instance, a unique acid hydrazide, 2-(5-hydrazinocarbonyl-2-oxazolyl)-5,6-dimethoxybenzothiazole, has been synthesized and successfully used as a pre-column derivatization reagent for carboxylic acids in HPLC, demonstrating the utility of the benzothiazole structure in this context.
While the benzothiazole core is a promising scaffold for such reagents, there is no specific information in the reviewed scientific literature detailing the use of this compound as a pre-column derivatization agent for enhanced detection in liquid chromatography. The development of new derivatization reagents is an ongoing area of research, and the reactivity of the iodo-substituted benzothiazole could potentially be exploited for this purpose in the future.
Future Research Directions and Emerging Perspectives for 6 Iodo 2 Methyl 1,3 Benzothiazole
Innovations in Sustainable and Green Synthetic Methodologies
The chemical industry is undergoing a paradigm shift towards more environmentally friendly and sustainable practices. For the synthesis of 6-Iodo-2-methyl-1,3-benzothiazole and its analogs, future research will prioritize the development of green synthetic methodologies. This involves moving away from traditional, often harsh, reaction conditions and hazardous reagents.
Key areas of focus will include:
Catalyst Development: The exploration of novel, highly efficient, and reusable catalysts will be crucial. This includes transition-metal-free catalysts and photocatalysts that can operate under mild conditions, such as visible light, to promote key bond-forming reactions. mdpi.com
Alternative Solvents: Research will increasingly focus on the use of greener solvents like water, supercritical fluids, or bio-based solvents to replace volatile and toxic organic solvents.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, will be paramount. This includes the development of one-pot or tandem reactions that streamline synthetic sequences.
Energy Efficiency: The use of microwave irradiation and ultrasound as alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods.
Recent advancements in the synthesis of benzothiazole (B30560) derivatives have already demonstrated the feasibility of these approaches. For instance, methods involving the condensation of 2-aminobenzenethiol with various carbonyl compounds under greener conditions are being actively investigated. mdpi.com Future work will aim to adapt and optimize these methods for the specific synthesis of this compound, ensuring both high yields and minimal environmental impact.
Integration of Artificial Intelligence and Machine Learning in Predictive Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and materials design. researchgate.net For this compound, these computational tools offer the potential to accelerate the design of new derivatives with tailored properties.
Future research in this area will likely involve:
Predictive Modeling: AI and ML algorithms can be trained on existing datasets of benzothiazole derivatives to predict various properties, such as biological activity, toxicity, and physicochemical characteristics. researchgate.net This will enable researchers to virtually screen large libraries of potential compounds and prioritize the most promising candidates for synthesis and experimental testing.
De Novo Design: Generative AI models can be employed to design entirely new molecules based on desired property profiles. By learning the underlying chemical rules and structure-activity relationships, these models can propose novel this compound derivatives with enhanced efficacy or other desirable attributes.
Optimization of Synthetic Routes: Machine learning can also be used to optimize synthetic pathways by predicting reaction outcomes and identifying the most efficient reaction conditions. This can lead to significant savings in time and resources.
The power of AI and ML lies in their ability to analyze vast and complex datasets, uncovering patterns and insights that may not be apparent to human researchers. researchgate.net As more data on this compound and related compounds become available, the accuracy and predictive power of these models will continue to improve, guiding the rational design of next-generation molecules.
Exploration of Novel Intermolecular Interactions and Supramolecular Assemblies
The way molecules interact with each other in the solid state can have a profound impact on their physical and biological properties. For this compound, the presence of the iodine atom opens up possibilities for unique intermolecular interactions, particularly halogen bonding.
Future research will delve deeper into:
Halogen Bonding: The crystal structure of this compound reveals the presence of C–I···N halogen bonds that play a crucial role in its crystal packing. nih.govnih.gov Further studies will aim to systematically investigate the strength and directionality of these interactions and how they can be modulated by introducing different substituents onto the benzothiazole core.
π–π Stacking: The planar nature of the benzothiazole ring system also allows for π–π stacking interactions. nih.govnih.gov Researchers will explore how these interactions, in conjunction with halogen bonding, can be harnessed to control the self-assembly of molecules into well-defined supramolecular architectures.
Crystal Engineering: By understanding and controlling these intermolecular forces, it may be possible to design and synthesize crystalline materials of this compound with specific properties, such as improved solubility, stability, or bioavailability.
The ability to engineer supramolecular assemblies with precision will not only enhance our fundamental understanding of molecular recognition but also open up new avenues for the application of this compound in areas such as materials science and nanotechnology.
Development of Advanced Spectroscopic and Imaging Tools for Real-Time Characterization
To fully understand the behavior of this compound in complex biological systems, it is essential to have tools that can monitor its interactions and transformations in real-time. The development of advanced spectroscopic and imaging techniques will be instrumental in achieving this goal.
Emerging areas of research include:
In-situ Spectroscopy: Techniques such as in-situ NMR and Raman spectroscopy can provide detailed information about the structural changes and reaction kinetics of this compound as it interacts with biological targets.
Fluorescence Imaging: The benzothiazole scaffold is known to be a component of fluorescent dyes. Future work could focus on developing fluorescently labeled derivatives of this compound that can be used to visualize its localization and dynamics within living cells.
Mass Spectrometry Imaging: This powerful technique allows for the label-free mapping of the spatial distribution of molecules in biological tissues. It could be used to track the uptake and metabolism of this compound in preclinical models.
By providing a window into the molecular world, these advanced analytical tools will enable a more comprehensive understanding of the mechanisms of action of this compound and its derivatives, facilitating their development as therapeutic or diagnostic agents.
Expanding the Scope of Chemical Biology Applications through Targeted Derivatization
The benzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com For this compound, targeted derivatization offers a powerful strategy to expand its chemical biology applications.
Future research will focus on:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for a particular therapeutic effect. This information can then be used to design more potent and selective compounds.
Prodrug Design: To improve the pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), it can be converted into a prodrug. A prodrug is an inactive or less active form of a drug that is metabolized in the body to release the active compound.
Bioconjugation: The iodine atom on the benzothiazole ring can serve as a handle for bioconjugation, allowing the molecule to be attached to other biomolecules, such as proteins, antibodies, or nanoparticles. This can be used to create targeted drug delivery systems or diagnostic probes.
The versatility of the benzothiazole scaffold, combined with the unique properties of the iodine substituent, makes this compound a promising platform for the development of new chemical tools and therapeutic agents. Through targeted derivatization, its potential in chemical biology can be fully realized.
Q & A
Q. What are the standard methods for synthesizing 6-Iodo-2-methyl-1,3-benzothiazole, and how can purity be optimized?
Methodological Answer: Synthesis typically involves iodination of 2-methyl-1,3-benzothiazole using iodine and oxidizing agents (e.g., HIO₃ or KI/Oxone). Key steps:
Substitution Reaction : React 2-methyl-1,3-benzothiazole with iodine in acetic acid under reflux (80–100°C) for 6–12 hours .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) to isolate the product.
Purity Validation : Confirm via HPLC (C18 column, methanol/water mobile phase) or GC-MS. Adjust reaction time and stoichiometry (e.g., 1:1.2 molar ratio of substrate to iodine) to minimize byproducts like di-iodinated analogs .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns. The methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting due to iodine’s heavy atom effect .
- X-ray Crystallography : Single-crystal analysis (Cu-Kα radiation, λ = 1.54178 Å) reveals planar benzothiazole rings (mean C–C bond length: 1.39 Å) and C–I bond length of 2.09 Å. Data-to-parameter ratio >15 ensures structural reliability .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S, and I percentages to validate stoichiometry .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Management : Segregate halogenated waste in labeled containers. Neutralize acidic residues with NaHCO₃ before disposal .
- Emergency Measures : For spills, adsorb with vermiculite and transfer to sealed containers. In case of exposure, rinse skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reactivity and biological interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding with biological targets (e.g., HIV-1 protease or cancer-related enzymes). Parameterize iodine’s van der Waals radius (1.98 Å) and partial charge (−0.25 e) for accuracy .
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap, ~4.2 eV) and nucleophilic sites. Compare with experimental IR spectra (C–I stretch: ~550 cm⁻¹) .
Q. How can contradictory biological activity data for benzothiazole derivatives be resolved?
Methodological Answer:
- Dose-Response Analysis : Perform IC₅₀ assays (e.g., MTT for cytotoxicity) across multiple cell lines (HeLa, MCF-7) to differentiate compound-specific vs. cell-type-specific effects .
- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess if iodine substitution improves half-life (>2 hours) compared to fluoro or chloro analogs .
- SAR Studies : Synthesize analogs (e.g., 6-Bromo-2-methyl-1,3-benzothiazole) and compare logP values (iodo: ~3.1 vs. bromo: ~2.8) to correlate lipophilicity with membrane permeability .
Q. What advanced synthetic strategies improve yield in solvent-free or green chemistry conditions?
Methodological Answer:
- Microwave-Assisted Synthesis : Irradiate at 130°C for 45 minutes with Eaton’s reagent (P₂O₅/MeSO₃H) to achieve >85% yield. Monitor progress via in-situ FTIR for real-time C–I bond formation .
- Catalytic Optimization : Test Pd/C (5 wt%) or CuI (10 mol%) in Ullmann-type coupling to reduce iodine waste. Use TLC (hexane:EtOAc 7:3) to track byproduct formation .
Q. How can this compound be applied in material science or organic electronics?
Methodological Answer:
- Organic Semiconductors : Incorporate into π-conjugated polymers (e.g., via Stille coupling) to enhance charge mobility (>0.1 cm²/V·s). Characterize via UV-Vis (λₘₐₓ ~350 nm) and cyclic voltammetry (Eₒₓ ~1.2 V vs. Ag/Ag⁺) .
- Sensor Development : Functionalize with thiol groups for gold nanoparticle conjugation. Test sensitivity to heavy metals (e.g., Hg²⁺ detection limit <1 ppm) via fluorescence quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
